molecular formula C11H11BrN2O B14369946 1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one CAS No. 93623-83-7

1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one

Cat. No.: B14369946
CAS No.: 93623-83-7
M. Wt: 267.12 g/mol
InChI Key: YUIXLJORSNRXGR-UHFFFAOYSA-N
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Description

1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzylideneamino group attached to the azetidinone ring, along with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one typically involves the reaction of benzylideneaniline with 3-bromo-3-methylazetidin-2-one. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The benzylideneamino group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylideneamino)-3-chloro-3-methylazetidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(Benzylideneamino)-3-fluoro-3-methylazetidin-2-one: Similar structure but with a fluorine atom instead of bromine.

    1-(Benzylideneamino)-3-iodo-3-methylazetidin-2-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

Properties

CAS No.

93623-83-7

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-(benzylideneamino)-3-bromo-3-methylazetidin-2-one

InChI

InChI=1S/C11H11BrN2O/c1-11(12)8-14(10(11)15)13-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

YUIXLJORSNRXGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)N=CC2=CC=CC=C2)Br

Origin of Product

United States

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